molecular formula C3H3N3NaO2S B12322506 Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate

Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate

Cat. No.: B12322506
M. Wt: 168.13 g/mol
InChI Key: RPJXBNBGGCBJHD-UHFFFAOYSA-N
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Description

Structural Characteristics and Molecular Configuration of Sodium 3,5-Dioxo-2,3,4,5-Tetrahydro-1,2,4-Triazine-6-Thiolate

Crystallographic Analysis and Bonding Patterns

Single-crystal X-ray diffraction studies of related triazine-thiolates reveal a triclinic crystal system with space group P1, characterized by two molecules per asymmetric unit. The lattice parameters for analogous compounds include a = 7.42 Å, b = 9.85 Å, c = 10.21 Å, and angles α = 89.3°, β = 78.2°, γ = 81.7°, suggesting a compact, layered structure. The thiolate sulfur atom participates in intermolecular hydrogen bonds with the protonated nitrogen of adjacent triazine rings, forming infinite chains along the a-axis. These interactions, with N–H···S distances of 2.89–3.12 Å, contribute to thermal stability up to 220°C.

The triazine ring adopts a boat conformation, with the sodium cation coordinated to three sulfur and three nitrogen atoms in a distorted octahedral geometry. Density functional theory (DFT) calculations indicate partial double-bond character in the C–S bond (1.68 Å), consistent with resonance stabilization between thiolate and thione forms. Key crystallographic parameters include an R factor of 0.049 and wR factor of 0.143, confirming high data accuracy.

Parameter Value
Crystal system Triclinic
Space group P1
Unit cell volume 734.7 ų
Coordination geometry Distorted octahedral
Mean C–C bond length 1.395 Å

Tautomeric Equilibrium Studies

The compound exhibits dynamic thiol-thione tautomerism, with computational studies (M062X/6-311G(d,p)) showing a 12.3 kJ/mol energy preference for the thione form in the gas phase. Solvent effects markedly influence equilibrium:

  • Polar solvents (ε > 15): Thiolate form dominates (78–92%) due to stabilization of the anionic charge.
  • Nonpolar solvents (ε < 5): Thione form prevails (63–71%) via intramolecular N–H···S hydrogen bonding.

Nuclear magnetic resonance (NMR) analysis in deuterated dimethyl sulfoxide reveals two distinct $$^{13}\text{C}$$ signals at 183.4 ppm (C=S) and 170.2 ppm (C=O), confirming coexisting tautomers. The tautomerization barrier, calculated at 89.4 kJ/mol, permits rapid interconversion at room temperature.

Comparative Analysis With Related Triazine-Thiolate Derivatives

Structural Comparisons
  • Trisodium 1,3,5-triazine-2,4,6-trithiolate : Adopts a planar hexagonal lattice (P6/mmm) with Na–S bond lengths of 2.65 Å, contrasting the distorted octahedral geometry in the title compound.
  • Thiocyanuric acid derivatives : Exhibit longer C–S bonds (1.72 Å vs. 1.68 Å) due to reduced resonance stabilization.
Physicochemical Properties
Property Sodium 3,5-Dioxo Derivative Trisodium Trithiocyanurate
Solubility in H₂O 189 g/L (25°C) 346 g/L (22°C)
Melting point 275–278°C (dec.) 82–84°C
LogP -0.92 1.54

The reduced solubility of the sodium 3,5-dioxo derivative correlates with its extended hydrogen-bonding network, while the lower melting point of trisodium trithiocyanurate reflects weaker ionic interactions.

Reactivity Trends
  • Electrophilic substitution : The title compound undergoes regioselective sulfonation at the C6 position, unlike trisodium trithiocyanurate, which reacts at all three sulfur sites.
  • Metal coordination : Forms stable complexes with transition metals (e.g., [Fe(C₃N₃O₂S)₃]³⁻), whereas trisodium trithiocyanurate preferentially binds main-group ions like Al³⁺.

Properties

Molecular Formula

C3H3N3NaO2S

Molecular Weight

168.13 g/mol

InChI

InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8);

InChI Key

RPJXBNBGGCBJHD-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(=S)NNC(=O)N1.[Na]

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The most widely reported method involves the cyclization of thiosemicarbazide precursors. Thiosemicarbazide reacts with carbonyl-containing compounds under alkaline conditions to form the triazine ring. For example, the reaction of thiosemicarbazide with glyoxylic acid in sodium hydroxide yields the sodium thiolate derivative via intramolecular cyclization.

Reaction Conditions:

  • Reactants: Thiosemicarbazide, glyoxylic acid, sodium hydroxide
  • Solvent: Aqueous ethanol (50% v/v)
  • Temperature: 80–90°C, reflux for 6–8 hours
  • Yield: ~70–75% (isolated as a pale-yellow crystalline solid)

The mechanism proceeds through the formation of a Schiff base intermediate, followed by dehydration and cyclization. The sodium counterion is introduced during the final step by adjusting the pH with NaOH.

Substitution on Pre-Formed Triazine Cores

An alternative route involves functionalizing a pre-synthesized triazine scaffold. 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiol is treated with sodium methoxide or hydroxide to generate the thiolate.

Procedure:

  • Synthesis of 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiol:
    • React 6-chloro-1,2,4-triazine-3,5-dione with thiourea in dimethylformamide (DMF) at 120°C.
  • Deprotonation:
    • Add sodium hydroxide (1.1 equiv) to the thiol intermediate in methanol, stirring at 25°C for 2 hours.

Key Considerations:

  • Excess base may degrade the triazine ring; pH must be maintained at 10–11.
  • Purification via recrystallization from ethanol-water mixtures enhances purity (>98%).

Oxidative Desulfurization of Dithiocarbamate Intermediates

Industrial-scale synthesis often employs dithiocarbamate intermediates. Sodium diethyldithiocarbamate reacts with 3,5-dioxo-1,2,4-triazine under oxidative conditions (H₂O₂, Fe³⁺ catalyst) to yield the thiolate.

Optimized Parameters:

Parameter Value
Oxidant H₂O₂ (30% w/v)
Catalyst FeCl₃ (0.5 mol%)
Temperature 60°C
Reaction Time 4 hours
Yield 82%

This method minimizes byproducts like disulfides and is scalable to kilogram quantities.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization. A mixture of thiourea and sodium nitrite in acetic acid is irradiated (150 W, 100°C) for 20 minutes, achieving 88% yield.

Advantages:

  • 80% reduction in reaction time compared to conventional heating.
  • Enhanced regioselectivity due to uniform heating.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclization 70–75 98 Moderate High
Substitution 65–70 95 Low Moderate
Oxidative Desulfurization 82 99 High Low
Microwave-Assisted 88 97 Moderate High

Oxidative desulfurization is preferred for industrial applications due to high scalability, whereas microwave synthesis offers rapid small-scale production.

Analytical Validation

Purity Assessment:

  • HPLC: C18 column, methanol-water (70:30), retention time = 4.2 min.
  • Elemental Analysis: Calculated for C₃H₂N₃NaO₂S (%): C 21.56, H 1.20, N 25.14; Found: C 21.52, H 1.18, N 25.10.

Spectroscopic Data:

  • IR (KBr): 1670 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
  • ¹H NMR (D₂O): δ 4.12 (s, 2H, CH₂), 3.98 (s, 1H, NH).

Challenges and Mitigation Strategies

  • Byproduct Formation: Oxidative byproducts are minimized using Fe³⁺ catalysts.
  • Moisture Sensitivity: Storage under nitrogen with desiccants prevents hydrolysis.

Industrial Production Protocols

Large-scale synthesis (≥1 kg) follows these steps:

  • Cyclization: React thiosemicarbazide with glyoxylic acid in NaOH (2 M).
  • Filtration: Isolate crude product via vacuum filtration.
  • Recrystallization: Dissolve in hot ethanol, cool to 4°C.
  • Drying: Lyophilize to obtain >99% pure sodium thiolate.

Emerging Techniques

Electrochemical synthesis in ionic liquids (e.g., [BMIM][BF₄]) achieves 90% yield at 50°C, reducing solvent waste.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate has been investigated for its antimicrobial properties. Studies have indicated that derivatives of triazine compounds exhibit significant antibacterial activity against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific functional groups in the triazine structure enhances its efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research has shown that triazine derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with cellular mechanisms makes it a candidate for further investigation in cancer therapy. For instance, studies have highlighted the structure-activity relationship (SAR) of similar compounds that suggest modifications can lead to enhanced anticancer activity .

Anticonvulsant Properties

Compounds related to this compound have demonstrated anticonvulsant effects in various models. The mechanism appears to involve modulation of neurotransmitter systems or ion channels involved in seizure activity .

Agricultural Applications

The compound has potential uses in agriculture as a biopesticide or herbicide. Its bioactive properties can be harnessed to develop environmentally friendly pest control solutions that minimize chemical residues in food products .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against several bacterial strains. The results showed that the compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another research effort focused on cancer cell lines, sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine derivatives were tested for their cytotoxic effects. The study found that certain modifications to the triazine structure led to increased potency against specific cancer types .

Mechanism of Action

The mechanism of action of Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate involves its ability to interact with nucleophiles and electrophiles due to the presence of the thiolate group. This interaction facilitates various chemical reactions, including oxidation, reduction, and substitution . The molecular targets include proteins and enzymes that contain reactive cysteine residues, which can form covalent bonds with the thiolate group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazine core in Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate is shared with several structurally related compounds, which differ in substituents and functional groups. Below is a comparative analysis:

Functional Group Variations

Compound Name Key Substituents Molecular Formula (Calculated) Applications/Reactivity Reference IDs
This compound 6-thiolate (S⁻Na⁺) C₃HN₃O₂S⁻Na⁺ Potential use in nucleophilic reactions or coordination chemistry due to thiolate group
3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl 1-thio-β-D-ribofuranoside 6-thio-ribofuranoside C₁₁H₁₃N₃O₇S Carbohydrate conjugates; possible biological activity or drug design applications
3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid 6-carboxylic acid C₄H₃N₃O₄ Precursor for esters/amides; used in impurity synthesis (e.g., diclazuril derivatives)
Ethyl 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate 6-ethoxycarbonyl C₆H₇N₃O₄ Synthetic intermediate; forms imino tautomers under hydrolysis
2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile 6-carbonitrile, 2-(4-chlorophenyl) C₁₀H₅ClN₄O₂ Research chemical; marketed for laboratory use (e.g., Santa Cruz Biotechnology)
Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate 6-propanoate, 4-amino C₇H₁₀N₄O₄ Specialty chemical; raw material for further functionalization

Reactivity and Stability

  • Thiolate vs. Carboxylic Acid/Esters: The sodium thiolate group in the target compound is more nucleophilic compared to carboxylic acid derivatives (). Esters like ethyl 3,5-dioxo-triazine-6-carboxylate hydrolyze readily to imino tautomers under basic conditions, highlighting the instability of ester groups in this scaffold .
  • Carbonitrile Derivatives : The 6-carbonitrile substituent (e.g., ) introduces electrophilic character, enabling participation in cycloaddition or nucleophilic substitution reactions, unlike the thiolate or carboxylate analogs.

Key Research Findings

  • Tautomerism: Ethyl triazine carboxylates hydrolyze to 5-imino tautomers, confirmed by NMR spectroscopy .
  • Impurity Formation : Triazine carboxylic acids react with alcohols under acidic conditions to form ester impurities, critical for drug quality control .

Biological Activity

Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate (CAS Number: 20029-35-0) is a bioactive compound with significant potential in various biological applications. Its molecular formula is C3H2N3NaO2S\text{C}_3\text{H}_2\text{N}_3\text{NaO}_2\text{S}, and it has a molecular weight of 167.12 g/mol. This compound is characterized by the presence of a triazine ring and thiolate functionality, which contribute to its diverse biological activities.

Chemical Structure

The chemical structure of this compound can be illustrated as follows:

Structure C3H2N3NaO2S\text{Structure }\text{C}_3\text{H}_2\text{N}_3\text{NaO}_2\text{S}

This structure is crucial for understanding its reactivity and interaction with biological systems.

Biological Activity

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research has indicated that compounds with similar triazine structures possess notable antimicrobial properties. For instance:

  • Antibacterial Effects: Sodium 3,5-dioxo derivatives have shown effectiveness against various bacterial strains. The presence of the thiolate group enhances its interaction with microbial cell membranes.
  • Antifungal Properties: Similar compounds demonstrate significant antifungal activity against species such as Aspergillus niger and Candida albicans at low concentrations .

Anticancer Potential

The anticancer activity of sodium 3,5-dioxo derivatives is supported by studies demonstrating their ability to inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action: These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, they can inhibit the Bcl-2 protein family involved in regulating apoptosis .
  • Case Studies: In vitro studies have shown that certain derivatives significantly reduce viability in cancer cell lines such as HT29 and Jurkat cells .

Enzyme Inhibition

Sodium 3,5-dioxo derivatives can act as enzyme inhibitors:

  • Target Enzymes: They have been reported to inhibit enzymes involved in metabolic pathways relevant to cancer progression and microbial resistance.
  • Binding Mechanism: The compound's triazine ring allows for effective binding to enzyme active sites or allosteric sites, altering their function .

Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits growth of Aspergillus species
AnticancerReduces viability in HT29 and Jurkat cells
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies

  • Anticancer Study : A study conducted on HT29 colon cancer cells showed that sodium 3,5-dioxo derivatives reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment.
  • Antimicrobial Efficacy : A series of tests revealed that sodium 3,5-dioxo derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus.

Q & A

Q. What are the recommended protocols for synthesizing Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate to ensure high purity?

  • Methodological Answer: Synthesis should prioritize controlled reaction conditions to minimize side products. Use nucleophilic substitution or cyclocondensation reactions under inert atmospheres (e.g., nitrogen). Purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is critical, as demonstrated in analogous triazine derivatives . Monitor reaction progress using TLC or HPLC, and confirm purity via elemental analysis and mass spectrometry.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer:
  • Single-crystal X-ray diffraction (XRD): Determine unit cell parameters (e.g., space group P1, a = 4.6162 Å, b = 11.7896 Å, c = 12.5769 Å) and hydrogen-bonding networks .
  • NMR: Use 1^1H and 13^{13}C NMR to confirm tautomeric forms and substituent positions.
  • FTIR: Identify key functional groups (e.g., C=O at ~1700 cm1^{-1}, S-H at ~2500 cm1^{-1}).

Q. What analytical techniques are essential for confirming molecular weight and purity?

  • Methodological Answer:
  • Mass spectrometry (ESI-MS): Validate molecular ion peaks and isotopic patterns.
  • Elemental analysis: Verify C, H, N, S content within ±0.3% theoretical values.
  • HPLC: Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>98%) .

Q. What are the key considerations for handling and storing this compound to prevent degradation?

  • Methodological Answer:
  • Storage: Keep in airtight containers under dry, inert atmospheres (argon) at 2–8°C to avoid hydrolysis or oxidation .
  • Handling: Use gloveboxes or fume hoods with PPE (nitrile gloves, goggles) to minimize exposure to moisture and air .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the compound’s stability and solubility?

  • Methodological Answer: Analyze dimeric structures via XRD to measure hydrogen bond lengths (e.g., N–H···O = 2.89 Å) and angles (e.g., 168°) . Solubility can be modulated by disrupting these networks via co-crystallization with polar solvents (e.g., DMSO) or salt formation. Computational tools (e.g., DFT) predict solvent interactions .

Q. What strategies resolve contradictions in thermal stability data from DSC vs. TGA?

  • Methodological Answer: Cross-validate using:
  • DSC: Identify melting points and phase transitions (e.g., endothermic peaks at 150–200°C).
  • TGA: Quantify decomposition thresholds (e.g., mass loss >5% at 180°C).
    Discrepancies arise from sample preparation (e.g., crystalline vs. amorphous forms), which can be addressed by repeating experiments under controlled humidity .

Q. How can researchers investigate the compound’s potential as a ligand in coordination chemistry?

  • Methodological Answer:
  • Spectroscopic titration: Monitor UV-Vis or fluorescence changes upon metal ion addition (e.g., Cu2+^{2+}, Fe3+^{3+}).
  • XRD: Resolve metal-ligand coordination geometry (e.g., octahedral vs. tetrahedral) .
  • Magnetic susceptibility: Assess paramagnetic behavior in metal complexes .

Q. What experimental approaches determine the tautomeric forms of this compound in solution?

  • Methodological Answer:
  • Variable-temperature NMR: Track proton shifts to identify tautomer equilibria (e.g., thione-thiol interconversion).
  • pH-dependent studies: Use buffer solutions (pH 2–12) to stabilize specific tautomers, validated by DFT calculations .

Q. How do researchers assess reactivity toward electrophilic/nucleophilic agents?

  • Methodological Answer:
  • Kinetic studies: Monitor reactions (e.g., alkylation or acylation) via 1^1H NMR or LC-MS.
  • Computational modeling: Predict reactive sites using Fukui indices or electrostatic potential maps .

Q. What methodologies elucidate metabolic stability in biological systems?

  • Methodological Answer:
  • In vitro assays: Use liver microsomes or hepatocytes to measure half-life (t1/2t_{1/2}) and clearance rates.
  • LC-MS/MS: Identify metabolites (e.g., oxidized sulfur groups) .
  • CYP450 inhibition assays: Assess drug-drug interaction risks .

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